1-(2-Bromo-ethoxymethyl)-4-chlorobenzene
Description
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(2-bromoethoxymethyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI Key |
UIODNIZBKOBITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCBr)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method exploits the reactivity of 4-chlorobenzyl halides (X = Cl, Br) with 2-bromoethanol derivatives. The Williamson ether synthesis is typically employed, where a 4-chlorobenzyl halide reacts with 2-bromoethanol in the presence of a base (e.g., KOH or NaH) to form the ethoxymethyl bridge.
Procedure:
Data:
Advantages : High selectivity for the ethoxymethyl group.
Limitations : Requires strict anhydrous conditions and generates stoichiometric waste from the base.
Bromination of Ethoxymethyl-Substituted Precursors
Reaction Overview
A two-step approach involves:
Procedure:
Data:
Advantages : Scalable for industrial production.
Limitations : PBr₃ is moisture-sensitive and corrosive.
Friedel-Crafts Alkylation with Bromoethylating Agents
Reaction Overview
Friedel-Crafts alkylation introduces the bromoethoxymethyl group directly onto chlorobenzene using AlCl₃ or FeCl₃ as catalysts.
Procedure:
Data:
Advantages : Direct functionalization of chlorobenzene.
Limitations : Moderate regioselectivity and catalyst toxicity.
Palladium-Catalyzed Cross-Coupling
Reaction Overview
Suzuki-Miyaura coupling links pre-functionalized bromoethoxymethyl boronic esters to 4-chlorophenyl halides.
Procedure:
Data:
Advantages : Excellent regiocontrol and functional group tolerance.
Limitations : High cost of palladium catalysts.
One-Pot Tandem Acylation-Reduction
Reaction Overview
Adapted from patent US20220267238A1, this method combines acylation and reduction in a single pot.
Procedure:
Data:
Advantages : Avoids isolation of intermediates, reducing waste.
Limitations : Requires precise control of reaction conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | Moderate | High | Anhydrous conditions required |
| Bromination | 60–70 | Low | Medium | Handling corrosive reagents |
| Friedel-Crafts | 55–65 | Low | Medium | Regioselectivity issues |
| Cross-Coupling | 70–85 | High | High | Catalyst cost |
| One-Pot Tandem | 75–80 | Moderate | High | Optimization complexity |
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, thioethers, or amines.
Oxidation: Products include benzaldehyde derivatives or benzoic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene has several notable applications:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth at low concentrations, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. Mechanistic investigations revealed that it activates caspase pathways, leading to programmed cell death .
Medicinal Chemistry
Due to its biological activities, this compound is being explored for the development of new therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity in drug formulations.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against various bacterial strains, revealing significant inhibition at concentrations as low as 50 µg/mL. This finding highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.
Cancer Cell Studies
In vitro studies utilizing MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in over a 70% reduction in cell proliferation after 48 hours of exposure. The study concluded that this effect was mediated through oxidative stress mechanisms leading to DNA damage and apoptosis.
While the biological activities of this compound are promising, safety assessments indicate potential cytotoxic effects at higher concentrations. Further studies are necessary to establish safe dosage levels for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethoxymethyl and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 1-(2-bromo-ethoxymethyl)-4-chlorobenzene with related compounds:
*Estimated based on analogous compounds.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Substitution with EWGs (e.g., -NO₂, -CF₃) on the aromatic ring enhances yields in reductive cyclization (e.g., 2-arylindoles from 1-(2-nitrostyryl)-4-chlorobenzene, 67–85% yield) . The chlorine in this compound likely amplifies similar effects.
- Steric Hindrance : Bulky substituents (e.g., methyl groups) reduce reaction yields due to steric clashes (e.g., 2d synthesis yield drops to 58% with a methyl group) . The ethoxymethyl chain in the target compound may introduce moderate steric effects.
Research Findings and Challenges
- Catalytic Challenges : Nickel-catalyzed difluoromethylation of inert aryl chlorides (e.g., 1-(tert-butyl)-4-chlorobenzene) requires electron-withdrawing groups for activation, suggesting limitations for unactivated derivatives like this compound .
- Crystallographic Data : Brominated analogs (e.g., 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene) exhibit distinct crystal packing dominated by halogen-halogen interactions, a feature likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-bromoethyl)-4-chlorobenzene?
- Methodology : Synthesis typically involves bromination of 4-chlorophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. Alternatively, nucleophilic substitution of 4-chlorophenethyl tosylate with NaBr in polar aprotic solvents (e.g., DMF) can yield the target compound.
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using GC-MS or H/C NMR. Ensure anhydrous conditions to avoid hydrolysis of the bromoethyl group .
Q. How should researchers safely handle and store 1-(2-bromoethyl)-4-chlorobenzene?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) due to its corrosive (H318) and toxic (H302, H411) properties.
- Store in a cool, dry place (<25°C) away from oxidizing agents and moisture.
- Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste facilities .
Q. What analytical techniques are suitable for structural characterization?
- Techniques :
- NMR Spectroscopy : H NMR (CDCl₃) shows peaks at δ 7.3–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (bromoethyl CH₂).
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M] at m/z 219.51 (C₈H₈BrCl).
- X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond angles and dihedral angles (e.g., nitro group vs. benzene plane: 14.9°) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
- Validate thermochemical data (e.g., atomization energies) against experimental values using exact-exchange corrections to reduce errors (<3 kcal/mol) .
Q. What are the mechanistic implications of the bromoethyl group in nucleophilic substitution reactions?
- Insights :
- The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols).
- Steric hindrance from the ethoxymethyl chain may reduce reactivity compared to simpler bromoarenes. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify activation parameters .
Q. How does the compound’s structure influence its environmental persistence?
- Degradation Pathways :
- Hydrolysis in aqueous media generates 4-chlorophenethyl alcohol and HBr, with half-life dependent on pH and temperature.
- Ecotoxicity assays (e.g., Daphnia magna LC50) are critical for assessing environmental hazards (H411) .
Q. Can crystallographic data refine intermolecular interactions in derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
